4-(1h-Imidazol-1-yl)-2-(methylamino)butanoic acid
Description
4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid is a synthetic compound featuring a butanoic acid backbone substituted with a methylamino group at the C2 position and an imidazole ring at the C4 position. Imidazole-containing compounds are widely studied for their diverse biological activities, including enzyme inhibition, receptor modulation, and antimicrobial properties . The compound’s synthesis likely involves multi-step reactions, such as condensation or substitution processes common in imidazole chemistry .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-imidazol-1-yl-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-9-7(8(12)13)2-4-11-5-3-10-6-11/h3,5-7,9H,2,4H2,1H3,(H,12,13) |
InChI Key |
GUSRFZZHICVMJY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCN1C=CN=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid typically involves the formation of the imidazole ring followed by its attachment to the butanoic acid backbone. One common method involves the use of imidazole and butanoic acid derivatives under specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Key Structural Differences
The compound is compared below with two close analogs identified in the evidence:
Functional Implications
- Steric and Electronic Effects: The methylated analog (C₉H₁₄N₃O₂) introduces steric bulk at C2, which could hinder binding to target proteins or enzymes compared to the target compound . The cyclopropylamino variant (C₁₀H₁₄N₃O₂) replaces methylamino with a larger, rigid cyclopropyl group. This modification may alter solubility, metabolic stability, or receptor affinity .
- The discontinued status of the methylated analog (C₉H₁₄N₃O₂) may reflect challenges in synthesis, stability, or efficacy during preclinical studies .
Biological Activity
4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₄N₄O₂
- Molecular Weight : 170.21 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
The compound features an imidazole ring, which is known for its role in various pharmacological properties, including enzyme inhibition and receptor modulation.
Synthesis
The synthesis of 4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid typically involves:
- Formation of the Imidazole Ring : This can be achieved through the Debus-Radziszewski imidazole synthesis, which condenses glyoxal, formaldehyde, and ammonia or primary amines.
- Attachment of the Butanoic Acid Backbone : The imidazole is linked to a butanoic acid backbone via alkylation and acylation reactions.
- Introduction of Methyl and Methylamino Groups : These groups are introduced through alkylation and amination reactions respectively.
Biological Mechanisms
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Inhibition : It has shown potential as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .
- Receptor Modulation : The compound may modulate receptors involved in inflammatory responses and cellular proliferation, suggesting its potential in treating inflammatory diseases and cancer.
Therapeutic Applications
Research indicates several promising therapeutic applications for 4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid:
- Antimicrobial Activity : Studies suggest that it exhibits antimicrobial properties, potentially useful against various pathogens.
- Anticancer Properties : Its ability to inhibit specific enzymes involved in cancer progression positions it as a candidate for cancer therapy .
Case Studies
Several studies have explored the biological effects of this compound:
- Inhibition of CYP51 in Trypanosoma cruzi : A study demonstrated that imidazole derivatives effectively inhibited sterol 14α-demethylase (CYP51) in T. cruzi, a target for Chagas disease treatment. The compound's structural characteristics allowed it to bind effectively to the enzyme, showcasing its potential as an antiparasitic agent .
- Antiproliferative Effects : Another study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting that its mechanism may involve interference with cell cycle progression .
Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : A common approach involves cyclization of precursors like 1,4-diaminobutane derivatives with glyoxal in the presence of an acid catalyst, followed by purification via column chromatography. Reaction conditions (e.g., temperature, solvent polarity, and catalyst concentration) are systematically varied using Design of Experiments (DoE) to optimize yield. For example, elevated temperatures (~80–100°C) and polar aprotic solvents (DMF) enhance cyclization efficiency . Post-synthesis, LC-MS and NMR are used to verify purity and structural integrity.
Q. How is the compound structurally characterized in academic research settings?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- NMR : H and C NMR identify proton environments and carbon backbones, with imidazole protons typically resonating at δ 7.2–7.8 ppm .
- IR : Stretching frequencies for carboxylic acid (1700–1725 cm) and amine groups (3300–3500 cm) confirm functional groups.
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in related imidazole derivatives (e.g., CCDC 1038591) .
Q. What in vitro assays are used to screen the compound’s biological activity initially?
- Methodological Answer : Initial screens include:
- Enzyme inhibition assays : Testing against histidine-dependent enzymes (e.g., histidine decarboxylase) using fluorometric or colorimetric substrates.
- Protein-ligand binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity, leveraging the imidazole ring’s ability to mimic histidine residues in proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:
- Reproducibility checks : Validate protocols using standardized reagents (e.g., ATP concentration in kinase assays).
- Metabolite profiling : LC-HRMS identifies degradation products or metabolites that may interfere with activity .
- Structural analogs : Compare activity with derivatives (e.g., 4-(1H-imidazol-1-yl)benzoic acid) to isolate pharmacophore contributions .
Q. What experimental designs are employed to study the compound’s environmental stability and degradation pathways?
- Methodological Answer : Environmental fate studies use:
- Hydrolysis/photolysis assays : Expose the compound to UV light (254 nm) or varying pH buffers, followed by LC-MS to detect breakdown products.
- QSAR modeling : Predicts degradation half-lives based on molecular descriptors (e.g., logP, HOMO-LUMO gaps) .
- Microcosm experiments : Simulate soil/water ecosystems to track biotic degradation via microbial communities .
Q. How can multi-step synthesis routes be optimized for scalability in academic labs?
- Methodological Answer : Key optimizations include:
- Flow chemistry : Reduces reaction times and improves heat management for exothermic steps (e.g., imidazole ring formation).
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in intermediate steps .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitors reaction progress in real-time .
Q. What computational methods predict the compound’s interaction with novel biological targets?
- Methodological Answer :
- Molecular docking : Uses software like AutoDock Vina to screen against protein databases (e.g., PDB) for potential targets.
- MD simulations : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds between the imidazole ring and catalytic residues .
- Free energy calculations : MM-GBSA quantifies binding energy contributions of substituents (e.g., methylamino group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
